![molecular formula C22H23N3O2S B2754157 4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile CAS No. 2034238-34-9](/img/structure/B2754157.png)
4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile is a complex organic compound with a unique structure that combines a phenyl group, a thiolan-3-yloxy group, a pyridine-3-carbonyl group, a piperidine ring, and a carbonitrile group
Mechanism of Action
Target of Action
It’s structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (mptp), which is known to target dopaminergic neurons .
Mode of Action
Compounds with similar structures, such as mptp, are known to cause neurotoxicity by blocking mitochondrial complex i, leading to mitochondrial dysfunction .
Biochemical Pathways
Mptp, a structurally related compound, is known to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress, leading to dopaminergic neuronal damage in the striatum and substantia nigra .
Result of Action
Mptp, a structurally related compound, is known to cause severe and irreversible parkinsonism symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thiolan-3-yloxy group: This can be achieved by reacting a suitable thiol with an epoxide under basic conditions.
Synthesis of the pyridine-3-carbonyl group: This step involves the acylation of a pyridine derivative with an appropriate acyl chloride.
Formation of the piperidine ring: This can be done through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the phenyl group: This step typically involves a Friedel-Crafts alkylation reaction.
Formation of the carbonitrile group: This can be achieved by reacting a suitable nitrile with a halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiolan-3-yloxy group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the pyridine-3-carbonyl moiety can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving its molecular targets.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-methanol: Similar structure but with a methanol group instead of a carbonitrile group.
Uniqueness
4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile is unique due to the presence of the carbonitrile group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications.
Properties
IUPAC Name |
4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c23-16-22(18-4-2-1-3-5-18)9-11-25(12-10-22)21(26)17-6-7-20(24-14-17)27-19-8-13-28-15-19/h1-7,14,19H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTJXGFSITZZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2754074.png)
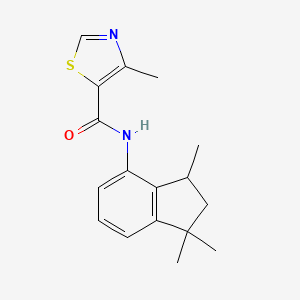
![Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B2754078.png)
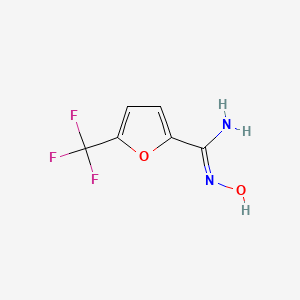
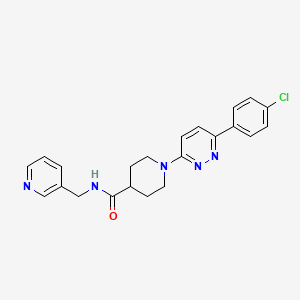
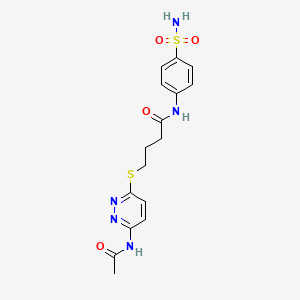
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2754084.png)
![4-bromo-1-{[1-(4-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2754085.png)
![N-(4-chlorobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2754086.png)
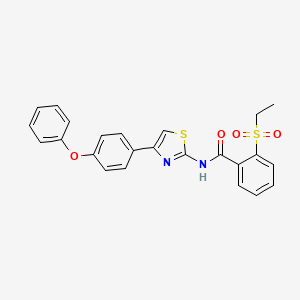
![(Z)-methyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2754090.png)
![5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2754092.png)
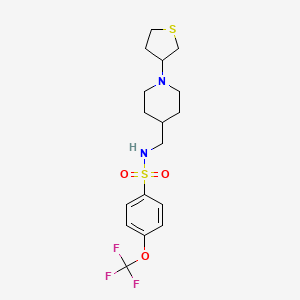
![Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate](/img/structure/B2754095.png)
